molecular formula C13H10F3N B1334235 3-[4-(Trifluoromethyl)phenyl]aniline CAS No. 400747-98-0

3-[4-(Trifluoromethyl)phenyl]aniline

Cat. No. B1334235
CAS RN: 400747-98-0
M. Wt: 237.22 g/mol
InChI Key: RTSCKIULIJLTHO-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]aniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It has a role as a metabolite . It is a member of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline involves several steps. A series of new N- (4- (substituted)-3- (trifluoromethyl) phenyl) isobutyramides were synthesized and characterized .


Molecular Structure Analysis

The molecular formula of 3-[4-(Trifluoromethyl)phenyl]aniline is C13H10F3N . The InChI code is InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 . The Canonical SMILES is C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F .


Chemical Reactions Analysis

The chemical reactions involving 3-[4-(Trifluoromethyl)phenyl]aniline are complex and varied. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized .


Physical And Chemical Properties Analysis

The molecular weight of 3-[4-(Trifluoromethyl)phenyl]aniline is 237.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass is 237.07653381 g/mol . The Topological Polar Surface Area is 26 Ų .

Scientific Research Applications

Molecularly Imprinted Polymers

This compound is used in the creation of molecularly imprinted polymers, which are designed for specific molecule recognition. The presence of the –PhCF3 group is particularly useful for the deposition of thiophene derivatives through electrochemical oxidation on electrode surfaces .

Pesticide Synthesis

3-[4-(Trifluoromethyl)phenyl]aniline: is a key intermediate in the synthesis of fipronil, a widely used insecticide. It has been studied for its metabolic pathway in rats and its effects using isotopic labelling .

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, particularly against menacing bacterial pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) .

Cancer Therapy

The trifluoromethyl group, as part of certain compounds, has been approved by the FDA for use in cancer therapy. For instance, sorafenib, which contains a similar trifluoromethyl phenyl structure, is used for treating advanced hepatocellular carcinoma .

Antifungal and Insecticidal Agents

Studies have shown that trifluoromethyl pyrimidine derivatives, which include an amide moiety and are structurally related to 3-[4-(Trifluoromethyl)phenyl]aniline , exhibit significant antifungal and insecticidal properties useful for crop protection .

Safety and Hazards

When handling 3-[4-(Trifluoromethyl)phenyl]aniline, it is recommended to do so in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSCKIULIJLTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960532
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]aniline

CAS RN

400747-98-0
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-iodoaniline in DME (40 mL) and water (20 mL), was added para-trifluoromethylphenyl boronic acid (2.6 g, 13.7 mmol) and sodium carbonate (2.5 g, 23.6 mmol). The apparatus was flushed with nitrogen prior to the addition of tetrakis (triphenylphosphine) palladium (0) (0.312 g, 0.27 mmol). The reaction mixture was stirred at 95° C. for 17 h under nitrogen, then allowed to cool to rt and the solvents removed in vacuo. The residue was partitioned between EtOAc (2×75 mL) and water (75 mL). The organic solution was dried (MgSO4) and the solvent was removed in vacuo. Purification by Biotage™ chromatography (90 g Silica column) eluted with 1:4 EtOAc:cyclohexane afforded the title compound as a white solid (1.33 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.312 g
Type
catalyst
Reaction Step Two

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